
(S)-1-(Thiophen-3-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(Thiophen-3-yl)propan-2-amine is an organic compound that belongs to the class of amines It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a propan-2-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Thiophen-3-yl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with thiophene, which undergoes a series of reactions to introduce the propan-2-amine group.
Grignard Reaction: One common method involves the formation of a Grignard reagent from thiophene, followed by its reaction with a suitable electrophile to introduce the propan-2-amine group.
Hydrogenation: Another method involves the hydrogenation of a precursor compound to yield the desired amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Thiophen-3-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
(S)-1-(Thiophen-3-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(Thiophen-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
®-1-(Thiophen-3-yl)propan-2-amine: The enantiomer of the compound, which may have different biological activities.
Thiophene derivatives: Compounds with similar thiophene rings but different functional groups.
Uniqueness
(S)-1-(Thiophen-3-yl)propan-2-amine is unique due to its specific stereochemistry and the presence of both the thiophene ring and the propan-2-amine group. This combination of features contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11NS |
|---|---|
Molecular Weight |
141.24 g/mol |
IUPAC Name |
(2S)-1-thiophen-3-ylpropan-2-amine |
InChI |
InChI=1S/C7H11NS/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6H,4,8H2,1H3/t6-/m0/s1 |
InChI Key |
RTEQDZAVAQTCOK-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CC1=CSC=C1)N |
Canonical SMILES |
CC(CC1=CSC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12981261.png)

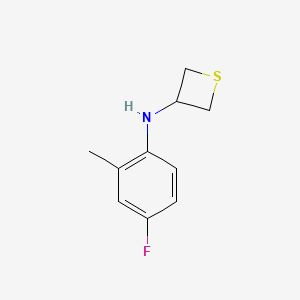
![Rel-((1R,4S,5S)-2-azabicyclo[2.1.1]hexan-5-yl)methanol](/img/structure/B12981272.png)
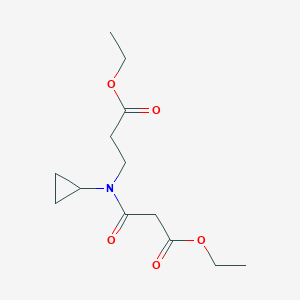
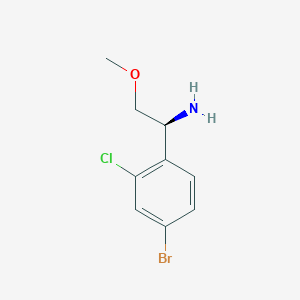


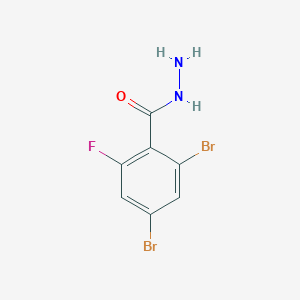
![Methyl 4-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate](/img/structure/B12981338.png)
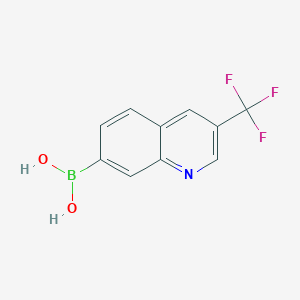
![2-Oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B12981346.png)

![Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B12981356.png)
